molecular formula C14H17N3O4S B5327866 ethyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate

ethyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate

Cat. No. B5327866
M. Wt: 323.37 g/mol
InChI Key: WRTOADUEZZDKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate, also known as EDPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Ethyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate has been found to have potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases.
In biochemistry, this compound has been used as a tool to study the role of sulfonamides in enzyme inhibition. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. This inhibition mechanism has been studied extensively, and this compound has been found to be a potent inhibitor of carbonic anhydrase.
In pharmacology, this compound has been used to study the effects of sulfonamides on the central nervous system. It has been found to exhibit anxiolytic and sedative properties, making it a potential candidate for the development of new drugs for the treatment of anxiety disorders.

Mechanism of Action

The mechanism of action of ethyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate is based on its ability to bind to specific targets in the body, such as enzymes or receptors. Once bound, this compound can either inhibit or activate the target, depending on the specific interaction. For example, this compound has been found to inhibit carbonic anhydrase by binding to the active site of the enzyme and blocking its activity. Similarly, this compound has been found to activate certain receptors in the central nervous system, leading to its anxiolytic and sedative effects.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects in the body. In addition to its anticancer, anti-inflammatory, and analgesic properties, this compound has been found to have antioxidant activity, which may help protect cells from oxidative damage. It has also been found to have a neuroprotective effect, which may help prevent or slow the progression of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate in lab experiments is its high potency and specificity. This compound has been found to be a potent inhibitor of carbonic anhydrase, making it a valuable tool for studying the role of this enzyme in various physiological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. While this compound has been found to be relatively safe in animal studies, further research is needed to determine its safety in humans.

Future Directions

There are several future directions for the study of ethyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate. One area of research is the development of new drugs based on this compound's anticancer, anti-inflammatory, and analgesic properties. Another area of research is the study of this compound's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, which may lead to its eventual use as a therapeutic agent.

Synthesis Methods

Ethyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate can be synthesized using a multistep reaction process. The first step involves the reaction of 3-aminobenzoic acid with ethyl chloroformate, followed by the addition of 1,3-dimethyl-1H-pyrazole-4-carboxylate. The resulting compound is then treated with sodium hydride and sulfonyl chloride to obtain this compound. This synthesis method has been optimized to achieve a high yield of this compound with minimal impurities.

properties

IUPAC Name

ethyl 3-[(1,3-dimethylpyrazol-4-yl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-4-21-14(18)11-6-5-7-12(8-11)16-22(19,20)13-9-17(3)15-10(13)2/h5-9,16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTOADUEZZDKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CN(N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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